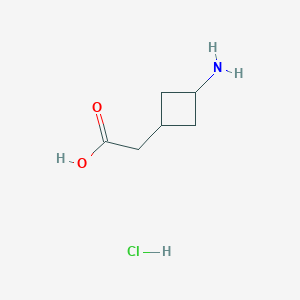
cis-(3-Aminocyclobutyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a compound that can be considered a derivative of cyclobutane-based amino acids. While the specific compound is not directly discussed in the provided papers, related compounds such as cis-2-Aminocyclohex-4-enecarboxylic acid and cis- and trans-3-Aminocyclobutanecarboxylic acids are mentioned, which share structural similarities and could provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been described in the literature. For instance, an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed from 1,1-cyclobutanedicarboxylic acid, with stereochemistry confirmed by nuclear Overhauser effect spectroscopy experiments . Additionally, a photochemical route to hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry has been reported, featuring endo-selective [2 + 2]-photocycloaddition reactions and regioselective ring opening/Hofmann rearrangement/nitrogen protection . These methods could potentially be adapted for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids is characterized by the presence of a cyclobutane ring, which imparts conformational constraints to the molecule. For example, cis-2-Aminocyclohex-4-enecarboxylic acid residues show a conformational preference similar to that of cis-2-aminocyclohexanecarboxylic acid, leading to the adoption of helical conformations in peptides . This suggests that the cis-(3-Aminocyclobutyl)acetic acid hydrochloride may also exhibit conformational rigidity due to its cyclobutane core.
Chemical Reactions Analysis
The reactivity of cyclobutane amino acids can be diverse. For instance, cis-3-Chloroacrylic acid dehalogenase can catalyze the hydrolytic dehalogenation of cis-3-haloacrylates, and it processes other substrates such as allenes to produce acetoacetate through a mechanism involving enamine formation . Although this enzyme does not directly relate to the compound of interest, it highlights the potential reactivity of cyclobutane-containing compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids can vary depending on the substituents present on the cyclobutane ring. For example, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been synthesized with different pKa values for the amino groups, indicating that the stereochemistry can influence the acid-base properties of these molecules . This information could be extrapolated to suggest that the physical and chemical properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride would also be influenced by its stereochemistry and substituents.
Applications De Recherche Scientifique
Conformational Studies and Synthesis
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analogue of GABA, and its enantiomers have been synthesized through homologation and intramolecular photocyclization routes. These processes provide insight into the stereochemical configuration and potential applications in conformational studies and drug design (Awada et al., 2014).
Enzyme Function and Mechanism
The compound has been studied in the context of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) activity. cis-CaaD processes substrates like allenes to produce acetoacetate, indicating its significance in enzyme function and metabolic pathways. This research uncovers the enzyme's unexpected inactivation through covalent substrate bonding, shedding light on potential mechanisms of enzyme-substrate interaction and catalysis (Schroeder et al., 2012).
Solar Energy Harvesting
In the field of solar energy, single-phase CuInSe2 (CIS) absorber material is crucial for high-quality thin film solar cells. The study of acidic additives like oxalic acid, acetic acid, and hydrochloric acid in the deposition of CIS films highlights their role in solar cell efficiency and performance. This research provides valuable insights into materials science and the optimization of solar cell components (Sun et al., 2014).
Stereochemistry and Peptide Design
The compound is also relevant in the study and synthesis of stereoisomers in the context of unnatural amino acids and peptide design. Research in this area contributes to our understanding of stereochemistry and provides pathways for synthesizing various stereoisomers. Such studies are essential for drug development and understanding protein folding and function (Bakonyi et al., 2013).
Propriétés
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523606-40-7 |
Source


|
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)
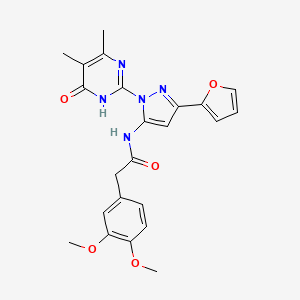
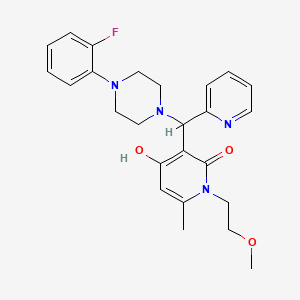
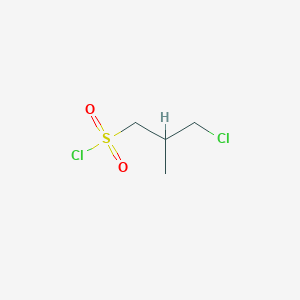
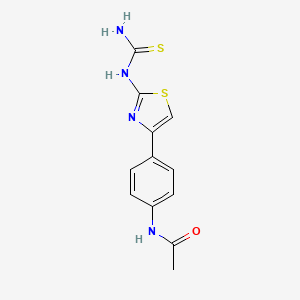
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)